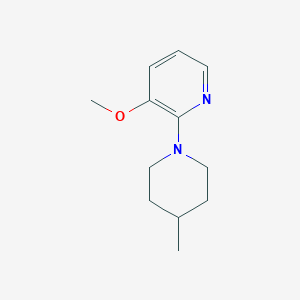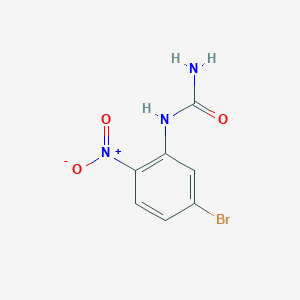![molecular formula C17H17FN4 B15120329 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B15120329.png)
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-fluorophenylpiperazine with 6-methylpyridine-3-carbonitrile under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonitrile carbon, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. The compound binds to the transporter, preventing the uptake of nucleosides and thereby modulating nucleotide synthesis and adenosine function. This inhibition can have therapeutic implications in conditions where nucleoside transport is dysregulated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of equilibrative nucleoside transporters with a similar structure but different selectivity profile.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity and shares structural similarities with the target compound.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: A related compound with potential pharmacological activities.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile is unique due to its specific inhibition of ENT2 over ENT1, making it a valuable tool in studying nucleoside transport and its implications in various biological processes .
Eigenschaften
Molekularformel |
C17H17FN4 |
|---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17FN4/c1-13-6-7-14(12-19)17(20-13)22-10-8-21(9-11-22)16-5-3-2-4-15(16)18/h2-7H,8-11H2,1H3 |
InChI-Schlüssel |
SVJXQTURYBJNMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C#N)N2CCN(CC2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15120250.png)
![4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15120259.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B15120267.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15120273.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120276.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15120280.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120286.png)
![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15120318.png)

![N,N-dimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120321.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B15120335.png)
![4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B15120337.png)
